molecular formula C13H20N2O3S B2694824 1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1797846-39-9

1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2694824
CAS No.: 1797846-39-9
M. Wt: 284.37
InChI Key: VDOKOSCVZWDESF-UHFFFAOYSA-N
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Description

1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound characterized by its unique chemical structure, which includes an azetidine ring, a pyrrole ring, and an isobutylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via a sulfonylation reaction using isobutylsulfonyl chloride and a base, such as triethylamine, in an appropriate solvent.

    Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a pyrrole derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable bases or catalysts.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. The exact mechanism can vary based on the functional groups present and the nature of the interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(methylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: Similar structure with a methylsulfonyl group instead of an isobutylsulfonyl group.

    1-(3-(ethylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: Similar structure with an ethylsulfonyl group instead of an isobutylsulfonyl group.

    1-(3-(propylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: Similar structure with a propylsulfonyl group instead of an isobutylsulfonyl group.

Uniqueness

1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to the presence of the isobutylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-11(2)10-19(17,18)12-7-15(8-12)13(16)9-14-5-3-4-6-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOKOSCVZWDESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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